2-(1-Amino-2,2,2-trifluoroethyl)phenol
Description
2-(1-Amino-2,2,2-trifluoroethyl)phenol is a fluorinated aromatic compound characterized by a phenol ring substituted with a 1-amino-2,2,2-trifluoroethyl group at the ortho position. Its molecular formula is C₈H₈F₃NO, with a molecular weight of 191.15 g/mol (based on the para isomer in ). The trifluoroethyl group imparts strong electron-withdrawing properties, enhancing stability and influencing reactivity. The phenol moiety provides hydrogen-bonding capability, making it relevant in medicinal chemistry and materials science.
Key features:
- Ortho-substitution: The spatial arrangement affects intermolecular interactions and steric hindrance.
- Fluorine atoms: Enhance lipophilicity and metabolic stability.
- Amino group: Enables derivatization (e.g., salt formation, as seen in its hydrochloride form, ).
Properties
Molecular Formula |
C8H8F3NO |
|---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
2-(1-amino-2,2,2-trifluoroethyl)phenol |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7(12)5-3-1-2-4-6(5)13/h1-4,7,13H,12H2 |
InChI Key |
CAJCNRNFQRHXOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic trifluoromethylation of carbonyl compounds using reagents like Ruppert’s reagent (Me3SiCF3) in the presence of a base such as P(t-Bu)3-DMF . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of 2-(1-Amino-2,2,2-trifluoroethyl)phenol often employs scalable methods that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Alpha-(Trifluoromethyl)-2-hydroxybenzenemethanamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while nucleophilic substitution can produce a variety of substituted derivatives .
Scientific Research Applications
Alpha-(Trifluoromethyl)-2-hydroxybenzenemethanamine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is explored for its potential therapeutic properties, including its use in drug development.
Industry: The compound is utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2,2,2-trifluoroethyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The hydroxyl group can form hydrogen bonds, further influencing its biological activity .
Comparison with Similar Compounds
Positional Isomers: Para vs. Ortho Substitution
- 4-(1-Amino-2,2,2-trifluoroethyl)phenol (para isomer) Molecular formula: C₈H₈F₃NO (identical to the ortho isomer). Applications: Used in pharmaceutical intermediates (e.g., kinase inhibitors) .
Halogenated Derivatives
- 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethane-1,1-diol Molecular formula: C₈H₆ClF₃NO₂. Key difference: Chlorine atom at the 5-position increases electron-withdrawing effects and alters reactivity toward nucleophilic substitution .
- 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone Molecular formula: C₈H₅BrF₃NO. Bromine enhances halogen bonding, useful in crystal engineering and drug design .
Functional Group Variations
- 1-(2-Aminophenyl)-2,2,2-trifluoroethanone Molecular formula: C₈H₆F₃NO. Key difference: Ketone group replaces the phenol hydroxyl, reducing hydrogen-bonding capacity but increasing electrophilicity for condensation reactions .
- 2-(Trifluoroacetyl)aniline Molecular formula: C₈H₆F₃NO. Structural similarity: Trifluoroacetyl group instead of trifluoroethylamine; acts as a protecting group in peptide synthesis .
Stereochemical Considerations
- (R)- and (S)-Enantiomers Example: (R)-2-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride (CID 55277980). Chirality at the amino-bearing carbon influences biological activity. For instance, enantiomers may exhibit differential binding to enzyme active sites . Synthesis challenges: Asymmetric catalysis or chiral resolution required, as seen in related compounds like (S)-4-(1-amino-2,2,2-trifluoroethyl)benzonitrile .
Physicochemical and Reactivity Comparisons
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